
CID 162367986
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 162367986” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
The synthetic routes and reaction conditions for the preparation of CID 162367986 involve several steps. Typically, the synthesis starts with the selection of appropriate starting materials, which undergo a series of chemical reactions under controlled conditions. These reactions may include alkylation, halogenation, and other organic transformations. Industrial production methods often involve optimizing these reactions to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
CID 162367986 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Wissenschaftliche Forschungsanwendungen
CID 162367986 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. In biology, it may be used in studies involving enzyme inhibition or as a probe for investigating biological pathways. In medicine, this compound could be explored for its potential therapeutic effects, such as its ability to modulate specific molecular targets. Additionally, in industry, this compound may be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of CID 162367986 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its application. For example, in a biological setting, this compound may inhibit the activity of a particular enzyme, leading to downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, CID 162367986 exhibits unique properties that make it distinct. Similar compounds may include those with comparable chemical structures or functional groups. The uniqueness of this compound may lie in its specific reactivity, stability, or biological activity. Some similar compounds include those with slight variations in their chemical structure, which may result in different reactivity or biological effects.
Eigenschaften
Molekularformel |
C3H4F2KOS |
|---|---|
Molekulargewicht |
165.23 g/mol |
InChI |
InChI=1S/C3H4F2OS.K/c4-2(5)1-3(6)7;/h2H,1H2,(H,6,7); |
InChI-Schlüssel |
JGJIVUACJGQPBY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)F)C(=O)S.[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorophenyl]propanoic acid](/img/structure/B11819696.png)

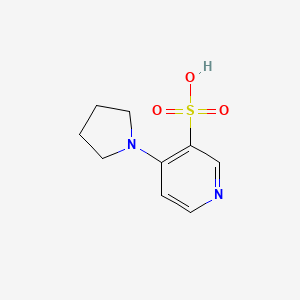
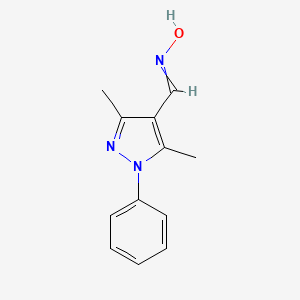
![2-({2-methyl-6-phenyl-1H,4H-thieno[2,3-d]pyrimidin-4-ylidene}amino)acetic acid](/img/structure/B11819728.png)
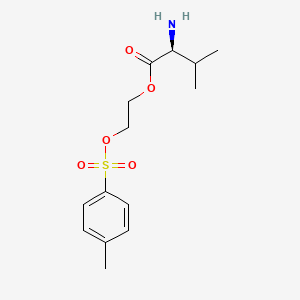
![2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylacetamide](/img/structure/B11819751.png)
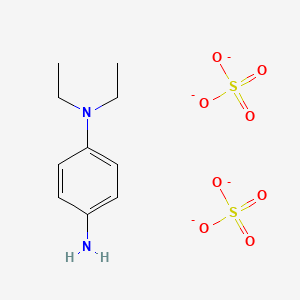
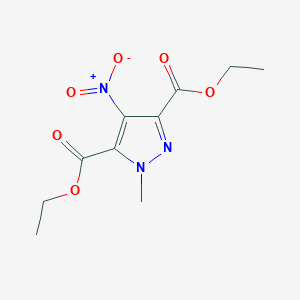


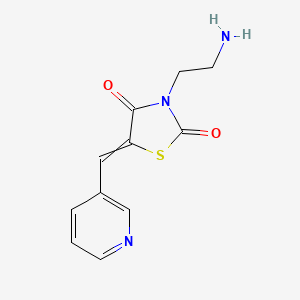
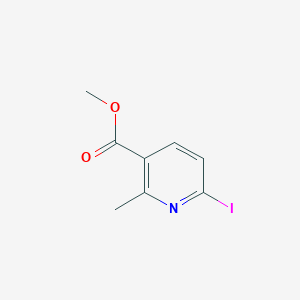
![N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B11819801.png)
